L162441

Description

Overview of the Renin-Angiotensin-Aldosterone System (RAAS) in Physiological Regulation

The Renin-Angiotensin-Aldosterone System (RAAS) is a crucial hormonal cascade primarily responsible for regulating blood pressure, fluid balance, and electrolyte homeostasis nih.govwikipedia.orgwikipedia.orgwikipedia.orgpharmakb.com. This system is activated in response to a decrease in renal blood flow, reduced sodium delivery to the distal tubules, or sympathetic nerve activation wikipedia.orgpharmakb.com.

The cascade begins with the kidneys releasing renin, a proteolytic enzyme, into the circulation nih.govwikipedia.orgpharmakb.com. Renin acts on angiotensinogen, a substrate produced by the liver, cleaving it to form the decapeptide angiotensin I (Ang I) wikipedia.orgpharmakb.com. Ang I, which has no significant biological activity on its own, is then converted into the active octapeptide angiotensin II (Ang II) by the angiotensin-converting enzyme (ACE), predominantly found on the surface of vascular endothelial cells, particularly in the lungs wikipedia.orgpharmakb.com.

Angiotensin II is a potent vasoactive peptide with multiple physiological functions that collectively elevate arterial pressure and maintain fluid balance wikipedia.orgpharmakb.com. Its primary actions include:

Vasoconstriction: Directly constricts resistance vessels, increasing systemic vascular resistance and arterial pressure wikipedia.orgwikipedia.orgpharmakb.com.

Aldosterone (B195564) Secretion: Stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water reabsorption in the renal tubules, thereby increasing extracellular fluid volume and blood pressure nih.govwikipedia.orgpharmakb.com.

Sodium Reabsorption: Increases sodium reabsorption in the renal tubules nih.govwikipedia.org.

Sympathetic Activity: Enhances sympathetic outflow from the central nervous system and stimulates the release of norepinephrine (B1679862) nih.govwikipedia.org.

Vasopressin Release and Thirst: Stimulates the release of vasopressin (antidiuretic hormone, ADH) from the posterior pituitary, which increases water retention by the kidneys, and activates thirst centers in the brain, promoting fluid intake wikipedia.orgwikipedia.org.

The RAAS serves as a vital long-term regulator of blood pressure, distinct from the short-term responses mediated by the baroreceptor reflex wikipedia.org.

Role of Angiotensin II Receptors (AT1 and AT2) as Pharmacological Targets in Disease Pathophysiology

Angiotensin II exerts its diverse physiological and pathophysiological effects primarily through two main receptor subtypes: Angiotensin II type 1 (AT1) receptors and Angiotensin II type 2 (AT2) receptors researchgate.netmims.commims.com. These G protein-coupled receptors share a similar affinity for Ang II but often mediate opposing actions researchgate.netmims.com.

The AT1 receptor is extensively studied and is responsible for mediating most of the classical and pathological effects associated with Ang II researchgate.netmims.comwindows.net. Activation of AT1 receptors leads to a range of detrimental cardiovascular and renal effects, including:

Vasoconstriction researchgate.netmims.com

Cell proliferation and hypertrophy mims.comwikidata.orggiapreza.com

Sodium and water retention researchgate.netmims.com

Aldosterone release mims.com

Inflammation and oxidative stress mims.comwikidata.org

Tissue fibrosis wikidata.org

Consequently, the AT1 receptor is a major therapeutic target for diseases such as hypertension, heart failure, and chronic kidney disease researchgate.netwikidata.orgnih.govgithub.ionih.govnih.gov. Blockade of AT1 receptors is a cornerstone of modern cardiovascular pharmacotherapy.

In contrast, the AT2 receptor is generally considered to be the "protective arm" of the RAAS, often counteracting the effects mediated by the AT1 receptor researchgate.netmims.commims.comwindows.net. While abundantly expressed in fetal tissues, its expression in adult tissues is typically lower but increases under pathological conditions mims.commims.com. Functions attributed to AT2 receptor activation include:

Vasodilation mims.comgiapreza.com

Anti-proliferation and apoptosis mims.comwindows.netgiapreza.com

Anti-inflammatory effects mims.comgiapreza.com

Tissue regeneration and protection giapreza.com

The balance between AT1 and AT2 receptor activity is critical for maintaining physiological homeostasis, and disruption of this balance can be detrimental researchgate.netmims.com. The distinct and often opposing roles of these two receptor subtypes highlight their significance as pharmacological targets in chemical biology research, offering avenues for both AT1 antagonism and potential AT2 agonism to address various pathologies mims.comgiapreza.com.

Historical Context of Angiotensin II Receptor Antagonist Development

The development of angiotensin II receptor antagonists (ARBs) represents a significant advancement in cardiovascular pharmacology, stemming from earlier efforts to modulate the renin-angiotensin system. Initial attempts to block Ang II receptors involved peptide analogues, such as Saralasin (PubChem CID: 6324663) nih.govwikipedia.orgmims.com. Saralasin, developed in the early 1970s, was an octapeptide analogue of Ang II that functioned as a nonselective peptidic antagonist wikipedia.orgmims.com. While it demonstrated the concept that Ang II receptor blockade could lower blood pressure in hypertensive patients and improve hemodynamics in heart failure, its utility was severely limited by several drawbacks wikipedia.orgmims.com. Being a peptide, Saralasin had to be administered intravenously, limiting its use to short-term applications, and it exhibited partial agonist activity at higher doses wikipedia.orgmims.com.

The major breakthrough came with the discovery and development of orally active, non-peptide Ang II receptor antagonists wikipedia.orgmims.comresearchgate.netfishersci.ca. This shift was partly catalyzed by the success of angiotensin-converting enzyme (ACE) inhibitors, which confirmed the therapeutic potential of modulating the RAAS wikipedia.orgmims.com. A pivotal moment occurred in the mid-1980s with the identification of novel imidazole (B134444) derivatives by Takeda Chemical Industries, which were recognized as weak but selective Ang II receptor antagonists researchgate.netfishersci.ca.

This discovery served as a starting point for further chemical optimization. Scientists embarked on programs to design and synthesize more potent and orally effective non-peptide antagonists researchgate.net. A key step involved replacing the carboxylic acid group in early biphenyl (B1667301) derivatives with the more lipophilic tetrazole ring, which significantly improved oral absorption and duration of action mims.comresearchgate.net. This led to the discovery of Losartan (B1675146) (PubChem CID: 3961) in March 1986, which became the prototype and the first successful Ang II antagonist drug approved for clinical use in the United States in 1995 wikipedia.orgmims.comresearchgate.netfishersci.ca. Losartan is a highly potent and selective AT1 receptor antagonist wikipedia.orgresearchgate.net. Following Losartan, other ARBs such as Valsartan (PubChem CID: 60846) and Candesartan (PubChem CID: 2541) were developed, further expanding this class of antihypertensive agents wikipedia.orgwikipedia.orguni.lu.

Significance of L162441 within the Angiotensin II Receptor Antagonist Class

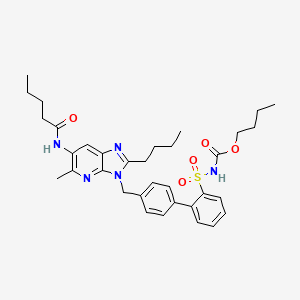

Within the broad class of angiotensin II receptor antagonists, this compound stands out as a chemical compound of interest in chemical biology research, primarily characterized as an Angiotensin type 1 (AT1) receptor antagonist nih.govwikipedia.orgresearchgate.net. Its molecular formula is C34H43N5O5S, with a molecular weight of 633.8 mims.comciteab.com. The compound is identified by its CAS number 154512-46-6.

Research findings indicate that this compound exhibits subnanomolar binding affinities to both AT1 and AT2 receptors wikipedia.org. This characteristic is noteworthy as it suggests a binding profile that extends beyond exclusive AT1 receptor selectivity, potentially influencing the complex interplay between these two receptor subtypes. Furthermore, studies have demonstrated that this compound elicits potent antihypertensive effects in animal models upon oral administration wikipedia.org. This preclinical efficacy highlights its potential as a modulator of the RAAS, contributing to the understanding of structure-activity relationships within the 6-amido-imidazol[4,5-b]pyridine-based Angiotensin II antagonists. The investigation into compounds like this compound continues to refine the understanding of Ang II receptor pharmacology and the development of novel therapeutic agents.

Properties

IUPAC Name |

butyl N-[2-[4-[[2-butyl-5-methyl-6-(pentanoylamino)imidazo[4,5-b]pyridin-3-yl]methyl]phenyl]phenyl]sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H43N5O5S/c1-5-8-15-31-36-29-22-28(37-32(40)16-9-6-2)24(4)35-33(29)39(31)23-25-17-19-26(20-18-25)27-13-11-12-14-30(27)45(42,43)38-34(41)44-21-10-7-3/h11-14,17-20,22H,5-10,15-16,21,23H2,1-4H3,(H,37,40)(H,38,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIXDQUYJJTNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=CC(=C(N=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)OCCCC)C)NC(=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Characterization of L162441

Angiotensin Receptor Binding Affinity and Selectivity Profiling of L162441

Angiotensin II exerts its physiological effects by interacting with specific G protein-coupled receptors, primarily the Angiotensin type 1 (AT1) and Angiotensin type 2 (AT2) receptors. biosensingusa.comnih.gov While both receptors bind Ang II with similar nanomolar affinity, they mediate distinct, often opposing, cellular responses. nih.govenzymlogic.com The AT1 receptor is largely responsible for vasoconstriction, aldosterone (B195564) release, and proliferative effects, whereas the AT2 receptor is associated with processes such as cell growth inhibition, apoptosis, and vasodilation. biosensingusa.comnih.gov

AT1 Receptor Antagonism Studies

This compound has been characterized as an angiotensin type 1 receptor antagonist. medchemexpress.com Research indicates that this compound exhibits subnanomolar binding affinity to the AT1 receptor. nih.gov Specifically, one study reported an IC50 value of 1.3 nM for this compound's antagonism of the AT1 receptor. nih.gov Another source indicated an IC50 of 20 nM for this compound in inhibiting the binding of angiotensin II to AT1 receptors. These values highlight its potency in interacting with the AT1 receptor.

Table 1: this compound AT1 Receptor Binding Affinity

| Receptor Subtype | IC50 (nM) | Reference |

| AT1 | 1.3 | nih.gov |

| AT1 | 20 | |

| AT1 | Subnanomolar | nih.gov |

AT2 Receptor Binding Affinity

In addition to its affinity for the AT1 receptor, this compound also demonstrates binding to the AT2 receptor. Studies have shown that this compound exhibits subnanomolar IC50 binding affinity for the AT2 receptor. nih.gov This characteristic suggests that this compound is not highly selective for the AT1 receptor over the AT2 receptor, distinguishing its selectivity profile from some other AT1-selective antagonists.

Table 2: this compound AT2 Receptor Binding Affinity

| Receptor Subtype | IC50 (nM) | Reference |

| AT2 | Subnanomolar | nih.gov |

In Vitro Pharmacological Evaluation of this compound

In vitro pharmacological evaluations are crucial for understanding the direct molecular interactions of a compound with its target receptors.

Angiotensin II Antagonism Assays

Angiotensin II receptor antagonists (ARBs) function by blocking the binding of Ang II to its receptors, particularly the AT1 subtype, thereby preventing the downstream signaling pathways activated by Ang II. This compound acts as an angiotensin type 1 receptor antagonist, indicating its ability to interfere with Ang II binding to this receptor. medchemexpress.com

Assessment of Receptor Binding Kinetics

The kinetics of ligand-receptor binding, encompassing association rate (k_on), dissociation rate (k_off), and residence time (1/k_off), are increasingly recognized as important determinants of a drug's in vivo efficacy and duration of action, especially for G protein-coupled receptors (GPCRs). enzymlogic.com A prolonged residence time, for instance, can contribute to sustained receptor blockade. While the general importance of these kinetic parameters for angiotensin II receptor antagonists is well-established, specific detailed receptor binding kinetic data (e.g., k_on, k_off, residence time) for this compound were not explicitly identified in the available research findings.

Comparative Pharmacological Analysis of this compound with Reference Angiotensin II Receptor Antagonists

This compound is an imidazo[4,5-b]pyridine-based compound, and its pharmacological profile can be compared to other established non-peptide angiotensin II receptor antagonists, commonly referred to as "sartans," such as losartan (B1675146), valsartan, candesartan, irbesartan, olmesartan, eprosartan, and telmisartan. nih.gov

These reference ARBs share a common mechanism of selectively blocking the AT1 receptor. However, they exhibit differences in their pharmacokinetic and pharmacodynamic properties, which can influence their clinical efficacy and duration of action. For example, some ARBs, like telmisartan, are known for their very slow dissociation from AT1 receptors, contributing to an "insurmountable" antagonism and a long duration of action. Losartan, another widely used ARB, has an active metabolite, EXP3174, which contributes to its prolonged effect. Candesartan cilexetil, a prodrug, requires conversion to its active form, candesartan.

While this compound demonstrates subnanomolar affinity for both AT1 and AT2 receptors, suggesting a dual AT1/AT2 antagonism nih.gov, many widely used ARBs are primarily characterized by their selectivity for the AT1 receptor. The pharmacological implications of this compound's dual affinity for both AT1 and AT2 receptors could be a point of differentiation compared to highly AT1-selective antagonists. Comparative studies among ARBs have shown variations in their ability to reduce blood pressure, with some agents demonstrating greater efficacy or more sustained effects over a 24-hour dosing interval.

Mechanistic Investigations of L162441 at the Molecular and Cellular Level

Molecular Determinants of AT1 Receptor Activation Modulated by L162441

The Angiotensin II Type 1 (AT1) receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating blood pressure and cardiovascular homeostasis. Upon binding of its endogenous ligand, angiotensin II, the AT1 receptor undergoes a conformational change that triggers intracellular signaling cascades. Non-peptide antagonists, a class to which this compound would belong, are designed to competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby blocking its activation and subsequent physiological effects.

Elucidation of G Protein-Dependent Signaling Pathways

The primary signaling mechanism of the AT1 receptor is mediated through the activation of heterotrimeric G proteins, particularly the Gq/11 family. Activation of Gq/11 by the AT1 receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream effectors are responsible for many of the physiological responses to angiotensin II, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth and proliferation.

As an antagonist, this compound would be expected to prevent the angiotensin II-induced activation of this Gq/11-PLC-IP3/DAG pathway. The efficacy of such an antagonist is determined by its binding affinity for the AT1 receptor and its ability to stabilize the receptor in an inactive conformation, thus preventing its coupling to G proteins.

Exploration of G Protein-Independent Signaling Mechanisms

In addition to G protein-dependent signaling, AT1 receptors can also signal through G protein-independent pathways, most notably via β-arrestins. nih.gov Following agonist-induced phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment not only desensitizes the G protein signaling but also initiates a distinct wave of signaling events. β-arrestin-mediated signaling from the AT1 receptor has been implicated in the activation of various kinases, including members of the mitogen-activated protein kinase (MAPK) family such as extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Some AT1 receptor antagonists have been shown to act as "biased ligands," meaning they can selectively block G protein-dependent pathways while having a neutral or even potentiating effect on β-arrestin-mediated signaling. The specific impact of this compound on β-arrestin signaling would be a critical aspect of its molecular pharmacology, as this could lead to a differential cellular response compared to other AT1 receptor blockers.

This compound's Impact on Angiotensin II Pathway Downstream Effects

By blocking the initial interaction of angiotensin II with its receptor, this compound would be anticipated to inhibit a wide array of downstream physiological and pathological effects. These include the regulation of blood pressure, fluid and electrolyte balance, and cardiovascular remodeling.

| Downstream Effect of Angiotensin II | Expected Impact of this compound |

| Vasoconstriction | Inhibition |

| Aldosterone Secretion | Inhibition |

| Sodium and Water Retention | Inhibition |

| Vascular Smooth Muscle Cell Proliferation and Hypertrophy | Inhibition |

| Cardiac Fibroblast Proliferation | Inhibition |

| Endothelial Dysfunction | Amelioration |

Cellular and Tissue-Level Pharmacodynamics of this compound

The cellular and tissue-level pharmacodynamics of this compound would be a direct consequence of its molecular mechanism of action. In vascular smooth muscle cells, this compound would be expected to inhibit angiotensin II-induced contraction and proliferation. In adrenal cortical cells, it would block angiotensin II-stimulated aldosterone synthesis and release. At the tissue level, these cellular effects would translate into a reduction in systemic vascular resistance, a decrease in blood pressure, and potentially beneficial effects on cardiovascular and renal tissues by preventing the maladaptive remodeling associated with chronic AT1 receptor activation.

Preclinical Pharmacological and Efficacy Research of L162441

Evaluation of L162441's Antihypertensive Efficacy in Animal Models

Comprehensive searches yielded no studies on the effects of this compound in animal models of high blood pressure.

Studies in Hypertensive Rat Models (e.g., Desoxycortisone Acetate Induced)

Assessment of Efficacy in Isolated Rat Aortic Ring Preparations

There is no available information on the effects of this compound on isolated rat aortic ring preparations. This ex vivo technique is widely used to study the direct vasodilatory or vasoconstrictive properties of chemical compounds on blood vessels. nih.govnih.gov

Investigation of this compound in Cardiovascular Pathophysiology Models

No studies were found that investigated the therapeutic potential of this compound in animal models of common cardiovascular complications.

Diabetic Nephropathy Models

There is no documented research on the use of this compound in animal models of diabetic nephropathy. Various rodent models are utilized to mimic the kidney damage that occurs as a complication of diabetes and to test new therapeutic agents. nih.govnih.gov

Atherosclerosis Progression Studies

No information is available regarding the assessment of this compound in animal models of atherosclerosis. These models are essential for understanding the progression of plaque buildup in arteries and for evaluating the efficacy of potential treatments. nih.gov

Comparative Efficacy Studies with Established Angiotensin II Receptor Antagonists

In the preclinical development of a novel Angiotensin II Receptor Blocker (ARB) such as this compound, comparative efficacy studies are crucial to determine its potential advantages over existing therapies. These studies typically involve in vitro and in vivo models to compare the new chemical entity against established ARBs like Losartan (B1675146), Valsartan, or Telmisartan.

The primary objective of these studies is to assess the potency and efficacy of the new compound in blocking the Angiotensin II type 1 (AT1) receptor. This is the receptor responsible for the vasoconstrictive and aldosterone-secreting effects of angiotensin II, which contribute to hypertension.

Key Parameters in Comparative Efficacy Studies:

| Parameter | Description | Typical Preclinical Models |

| Receptor Binding Affinity (Ki) | Measures the concentration of the drug required to occupy 50% of the AT1 receptors. A lower Ki value indicates higher binding affinity. | Radioligand binding assays using cell membranes expressing the AT1 receptor. |

| In Vitro Functional Assays | Evaluate the ability of the drug to inhibit angiotensin II-induced cellular responses, such as calcium mobilization or smooth muscle contraction. | Cultured vascular smooth muscle cells or other cell lines expressing the AT1 receptor. |

| In Vivo Blood Pressure Reduction | Assesses the antihypertensive effect in animal models of hypertension, such as spontaneously hypertensive rats (SHR) or renal artery-ligated hypertensive rats. | Telemetry or tail-cuff methods to measure blood pressure changes over time. |

| Duration of Action | Determines how long the antihypertensive effect is maintained after a single dose. | Continuous blood pressure monitoring in hypertensive animal models. |

Due to the lack of specific published data for this compound, a direct comparison with other ARBs is not possible at this time. However, it would be expected that for this compound to be considered a viable candidate for further development, it would need to demonstrate at least comparable, if not superior, efficacy in these preclinical models compared to established agents.

Pharmacodynamic Profiling in Preclinical Settings

Pharmacodynamic (PD) profiling aims to understand the relationship between the drug concentration at the site of action and the resulting pharmacological effect. For an ARB like this compound, preclinical PD studies are essential to characterize its mechanism of action and to establish a dose-response relationship.

These studies go beyond simple blood pressure measurements to investigate the broader physiological effects of the drug. The goal is to build a comprehensive picture of how the compound interacts with the renin-angiotensin system and other physiological pathways.

Key Aspects of Pharmacodynamic Profiling:

| Aspect | Description | Preclinical Methods |

| Dose-Response Relationship | Establishes the relationship between the administered dose of the drug and the magnitude of the antihypertensive effect. | Administration of escalating doses to hypertensive animal models and measurement of blood pressure. |

| Target Engagement | Confirms that the drug is binding to the AT1 receptor in vivo and blocking the effects of angiotensin II. | Measurement of the pressor response to an exogenous angiotensin II challenge before and after drug administration. |

| Effects on Renin-Angiotensin System Components | Investigates the drug's impact on plasma renin activity and levels of angiotensin II and aldosterone (B195564). | Blood sampling and analysis from treated animals. |

| Organ Protection Studies | Evaluates the potential of the drug to protect organs like the heart and kidneys from damage caused by hypertension. | Histopathological examination of tissues from long-term studies in hypertensive animal models. |

Without specific preclinical data for this compound, its detailed pharmacodynamic profile remains uncharacterized in the public domain. Such studies would be a critical component of its preclinical data package to support any potential progression into clinical trials.

Investigational Therapeutic Applications of L162441

Studies on L162441's Role in Vascular and Metabolic Disorders

Influence on Metabolic Homeostasis (e.g., Type 2 Diabetes Mellitus)

The Renin-Angiotensin System (RAS) has been implicated in the regulation of metabolic homeostasis, and its dysregulation is associated with conditions such as Type 2 Diabetes Mellitus (T2DM). T2DM is a complex metabolic disorder characterized by hyperglycemia, resulting from a combination of insulin (B600854) resistance, inadequate insulin secretion, and sometimes excessive glucagon (B607659) secretion nih.gov. Chronic low-grade inflammation is now recognized as a significant factor in the pathogenesis and progression of T2DM, often referred to as metabolic inflammation. Factors such as hypertrophied adipocytes contribute to elevated levels of pro-inflammatory cytokines, which drive this inflammatory state.

Angiotensin II, the primary effector peptide of the RAS, can contribute to insulin resistance and impaired glucose metabolism through various mechanisms, including oxidative stress and inflammation. Consequently, blocking the Angiotensin type 1 receptor (AT1R) with antagonists like this compound could theoretically offer benefits in improving insulin sensitivity and glucose homeostasis. However, specific detailed research findings or data tables directly demonstrating this compound's influence on metabolic homeostasis or its direct application in Type 2 Diabetes Mellitus were not identified in the conducted searches. Research in this area typically explores the broader class of Angiotensin Receptor Blockers (ARBs) and their effects on glucose metabolism and insulin signaling.

Research in Atherosclerosis and Inflammation

Atherosclerosis is widely recognized as a chronic inflammatory disease of the arteries, and inflammation plays a fundamental role throughout its development, from initial plaque formation to rupture wikipedia.orgnih.gov. The process begins with endothelial activation, leading to the recruitment of leukocytes into the arterial intima, where they interact with accumulated lipoproteins wikipedia.orgnih.gov. Macrophages, in particular, transform into lipid-laden "foam cells," a hallmark of early atherosclerotic lesions, and contribute to perpetuating inflammation within the artery wall bio-fount.comnih.gov. The RAS, through Angiotensin II, promotes inflammation and oxidative stress, which are key drivers of atherosclerotic plaque progression. Angiotensin II can induce the expression of adhesion molecules, cytokines, and chemokines, thereby contributing to the recruitment and activation of inflammatory cells in the arterial wall.

Given this compound's mechanism as an Angiotensin type 1 receptor antagonist, it holds potential in mitigating the inflammatory processes associated with atherosclerosis by inhibiting the pro-inflammatory effects of Angiotensin II. While the general role of Angiotensin Receptor Blockers in cardiovascular health and their anti-inflammatory properties are well-established, specific detailed research findings or data tables focusing solely on this compound's direct research in atherosclerosis and inflammation were not found in the available information. Studies often highlight the broad impact of anti-inflammatory therapies on cardiovascular outcomes wikipedia.orgnih.gov.

Future Directions in Clinical Translation Research for this compound

As an Angiotensin type 1 receptor antagonist, this compound's future directions in clinical translation research would likely align with the broader therapeutic potential of Angiotensin Receptor Blockers (ARBs). ARBs are a well-established class of drugs used in the management of hypertension, heart failure, and diabetic nephropathy, owing to their ability to counteract the detrimental effects of Angiotensin II.

Future research involving this compound, given its "research use only" status, would typically involve preclinical studies to further elucidate its precise pharmacological profile, efficacy in various animal models of disease, and potential unique properties compared to existing ARBs. This could include investigations into its specific binding characteristics, downstream signaling pathways, and potential synergistic effects with other therapeutic agents. Translational research might explore its utility in conditions where current ARBs show promise but have limitations, or in novel applications where RAS modulation is increasingly recognized as beneficial. The general areas of ongoing research for ARBs, such as their role in mitigating chronic inflammation, metabolic dysfunction, and organ protection beyond blood pressure control, would be relevant avenues for this compound if specific research data emerges.

Advanced Research Methodologies and Future Directions in L162441 Research

Innovations in In Silico Drug Discovery and Design for AT1 Antagonists

Computational approaches are revolutionizing the discovery and design of AT1 antagonists, offering efficient and cost-effective pathways for identifying promising drug candidates. Pharmacophore-based virtual screening protocols have been successfully applied to identify new AT1 receptor antagonists, emphasizing the importance of specific structural features such as hydrogen bond acceptors, hydrophobic aliphatic groups, and aromatic rings for optimal activity. nih.gov

Modern computer-aided drug design (CADD) extensively utilizes quantitative structure-activity relationship (QSAR) models, molecular docking, pharmacophore mapping, and homology modeling to predict and optimize the interactions between AT1 antagonists and their target receptors. nih.gov For instance, molecular modeling studies have elucidated the binding sites of AT1 antagonists like valsartan, candesartan, and losartan (B1675146) within the AT1 receptor, suggesting critical interactions within transmembrane domains 3, 5, and 6. nih.gov

Furthermore, in silico docking and molecular dynamics simulations have been instrumental in the design of novel AT1 antagonists, such as "bisartans." These compounds, characterized by dual symmetric anionic biphenyl (B1667301) tetrazole moieties, have shown higher binding affinities for the ACE2/spike protein complex compared to other sartans, indicating potential broader applications beyond traditional AT1 antagonism. Such computational predictions are vital for guiding synthetic efforts and prioritizing compounds for experimental validation.

Advanced Pharmacological Techniques for Receptor-Ligand Interaction Studies

Understanding the intricate interactions between L162441 and its target receptors is paramount for optimizing its pharmacological profile. Advanced pharmacological techniques provide detailed insights into receptor-ligand binding, activation, and signaling pathways. Radioligand binding assays, utilizing probes like 125I[Sar1,Ile8] Ang II, remain fundamental for evaluating the binding affinity of AT1 receptor antagonists.

Beyond simple binding, techniques such as bioluminescence resonance energy transfer (BRET) have been employed to demonstrate the existence of homodimerized AT1 receptors in living cells, offering a deeper understanding of receptor-receptor interactions and their role in signaling. Mutagenesis studies are also crucial for mapping key contact points on the AT1 receptor that influence both the affinity and efficacy of various ligands.

The integration of biophysical methods, including differential scanning calorimetry, NMR spectroscopy, and molecular modeling, allows for comprehensive studies of drug-membrane interactions of AT1 receptor antagonists, revealing subtle yet unique effects on membrane properties. More recently, cryo-electron microscopy (cryo-EM) and X-ray crystallography are providing unprecedented structural insights into G protein-coupled receptors (GPCRs), including AT1R, illuminating precise ligand-binding modes and mechanisms of subtype selectivity. These structural data reveal how ligands bind within the orthosteric pocket, forming extensive interactions with anchoring residues. The Double Electron-Electron Resonance (DEER) approach further maps global conformational changes in AT1R upon binding to endogenous ligands or biased ligands, offering a dynamic view of receptor activation.

Development of Novel Preclinical Models for Cardiovascular and Metabolic Research

The development of advanced preclinical models is critical for accurately assessing the safety and efficacy of compounds like this compound and minimizing risks in human trials. Traditional animal models, such as spontaneously hypertensive rats and models involving renal artery ligation, continue to be utilized for studying hypertension and cardiovascular disease. However, there is a growing emphasis on developing more predictive and ethically sound alternatives.

Novel systems and methods for preclinical drug development include the use of alternative non-mammalian organisms, such as Drosophila melanogaster, Danio rerio (zebrafish), and Caenorhabditis elegans. These models offer advantages in terms of throughput and ethical considerations. Humanized animal models, where species-specific genes are replaced with their human counterparts, are being developed to improve the translational predictability of animal experiments for human responses. Monitoring disease progression in these models is also becoming more sophisticated, allowing for the identification of optimal treatment time-points.

A significant shift is observed towards advanced in vitro models, including human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and engineered heart tissues (EHTs). These models are gaining acceptance as biologically relevant systems for studying cardiovascular diseases and can potentially reduce the reliance on experimental animals, especially for inherited cardiac conditions. Furthermore, New Approach Methodologies (NAMs) like organ-on-a-chip systems are emerging as powerful tools to replace or augment animal data in preclinical safety studies, offering enhanced human relevance and a more ethical approach to drug development.

Integration of Omics Technologies in Understanding this compound's Biological Effects

The integration of "omics" technologies—genomics, proteomics, and metabolomics—is providing a holistic understanding of the biological effects of drugs like this compound within complex biological systems. While specific omics studies on this compound are not extensively detailed in public domain search results, the broader trend in cardiovascular and metabolic drug discovery indicates a strong move towards these integrated approaches.

For instance, collaborative initiatives, such as the alliance between the Broad Institute and Novo Nordisk, are leveraging genetics, genomics, and machine learning to identify therapeutic targets and unravel the genetic roots of conditions like cardiac fibrosis and type 2 diabetes. Similarly, pharmaceutical companies like Lilly are actively involved in clinical omics analysis, utilizing bioinformatics expertise to interpret complex biomarker datasets across patient groups in cardiovascular and metabolic disease research. These efforts aim to identify novel mechanisms of action, predict drug response, and discover new biomarkers, which are directly applicable to understanding the comprehensive biological effects of AT1 antagonists like this compound. By analyzing changes at the genetic, protein, and metabolite levels, researchers can gain a deeper insight into the downstream effects of AT1 receptor blockade and identify potential off-target effects or novel therapeutic pathways.

Ethical Considerations in Preclinical Animal Research and Drug Development

Ethical considerations are a cornerstone of modern preclinical animal research and drug development, particularly in the context of cardiovascular and metabolic diseases. The use of animals in research inherently presents a moral dilemma concerning potential suffering, pain, confinement, and death. To address these concerns, ethical guidelines are fundamentally based on the "Three Rs": Replacement (using non-animal methods where possible), Reduction (minimizing the number of animals used), and Refinement (improving animal welfare and minimizing suffering).

Legislative frameworks, such as the Directive 2010/63/EU in the European Union, mandate the protection of animals used for scientific purposes, reflecting an increasing societal sensitivity towards animal welfare. A significant challenge in preclinical research is the often-limited predictability of animal data for human outcomes, with over 90% of drugs appearing safe and effective in animals failing in human trials due to safety or efficacy issues. This scientific limitation further strengthens the ethical imperative to explore and adopt alternative methods.

The FDA's roadmap for reducing animal testing in preclinical safety studies emphasizes the validation and adoption of New Approach Methodologies (NAMs), including organ-on-a-chip systems, computational modeling, and advanced in vitro assays. These human-relevant methods offer the potential to improve predictive accuracy while simultaneously reducing or replacing animal use. Strict adherence to ethical rules and laws, coupled with comprehensive investigator training, is essential to ensure humane animal experimentation when it remains necessary.

Opportunities for Collaborative Research and International Initiatives

Collaborative research and international initiatives are vital for accelerating the pace of drug discovery and development for complex conditions like cardiovascular and metabolic diseases, which AT1 antagonists like this compound aim to address. These partnerships foster open innovation, leverage diverse expertise, and pool resources to tackle significant scientific and medical challenges.

Examples of such initiatives include Daiichi Sankyo's "Take a New Challenge for Drug Discovery (TaNeDS) Global Programme," which promotes open innovation and collaboration with universities and research institutes across Europe, focusing on areas such as cardiovascular and metabolic disorders. Similarly, the "LeapRx" initiative, a collaboration between the Empire Discovery Institute (EDI) and Novo Nordisk, co-invests in and accelerates novel drug discovery programs in cardio-metabolic diseases. The research alliance between the Broad Institute of MIT and Harvard and Novo Nordisk further exemplifies this trend, aiming to identify therapeutic targets for type 2 diabetes and cardiometabolic diseases through cross-disciplinary and cross-institutional efforts.

International collaborations, such as those fostered by the NL-HI (Netherlands Heart Institute) in cardiovascular research, are recognized as key to achieving breakthroughs that benefit patients globally. The necessity for collaboration extends to bridging the gap between clinicians and basic scientists, particularly when working with human tissues or patient-derived models, to ensure research relevance and translational impact. These collaborative ecosystems are crucial for advancing the understanding and application of compounds like this compound in future therapeutic strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.